3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene
CAS No.: 1447671-64-8
Cat. No.: VC6405917
Molecular Formula: C10H9F5
Molecular Weight: 224.174
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1447671-64-8 |
|---|---|
| Molecular Formula | C10H9F5 |
| Molecular Weight | 224.174 |
| IUPAC Name | 1,3-dimethyl-5-(1,1,2,2,2-pentafluoroethyl)benzene |
| Standard InChI | InChI=1S/C10H9F5/c1-6-3-7(2)5-8(4-6)9(11,12)10(13,14)15/h3-5H,1-2H3 |
| Standard InChI Key | KMRQWYZBOXNDBA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound’s molecular formula is C₁₀H₉F₅, with a molecular weight of 224.174 g/mol. Its systematic IUPAC name, 1,3-dimethyl-5-(1,1,2,2,2-pentafluoroethyl)benzene, reflects the substitution pattern on the benzene ring. The SMILES notation (CC1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C) and InChIKey (KMRQWYZBOXNDBA-UHFFFAOYSA-N) provide unambiguous representations of its structure.
Table 1: Fundamental Chemical Data
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1447671-64-8 | |
| Molecular Formula | C₁₀H₉F₅ | |
| Molecular Weight | 224.174 g/mol | |
| IUPAC Name | 1,3-dimethyl-5-(1,1,2,2,2-pentafluoroethyl)benzene | |
| PubChem CID | 71656133 |
Electronic and Steric Features
The pentafluoroethyl group (–CF₂CF₃) introduces strong electron-withdrawing effects, polarizing the benzene ring and enhancing its susceptibility to electrophilic substitution at meta positions. Concurrently, the methyl groups at positions 3 and 5 contribute steric bulk, potentially influencing reaction kinetics and crystal packing in solid-state applications .
Synthesis and Manufacturing
Challenges in Synthesis
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Regioselectivity: Ensuring precise substitution at the 1-, 3-, and 5-positions requires careful control of reaction conditions.
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Fluorine Handling: The use of corrosive fluorinating agents necessitates specialized equipment and safety protocols .
Physicochemical Properties
Solubility and Stability
Data on solubility are currently unavailable, but fluorinated aromatics typically exhibit low polarity, rendering them soluble in nonpolar solvents like hexanes or dichloromethane . The compound’s stability under ambient conditions is likely high due to the inertness of C–F bonds, though hydrolysis of the pentafluoroethyl group under strongly acidic or basic conditions cannot be ruled out.
Thermal Properties
Applications in Materials Science
Organic Electronics
Fluorinated aromatics are critical in organic photovoltaics (OPVs) and field-effect transistors (OFETs). The electron-withdrawing pentafluoroethyl group could enhance electron mobility, making this compound a candidate for n-type semiconductors . For instance, trifluoromethyl-pentacenes in OPVs achieve power conversion efficiencies exceeding 4%, suggesting analogous potential for pentafluoroethyl derivatives .
Pharmaceutical Intermediates
Fluorine’s role in improving drug bioavailability and metabolic stability is well-documented. While direct pharmaceutical applications of this compound are unexplored, its structure could serve as a building block for fluorinated active pharmaceutical ingredients (APIs).
Future Directions
Research Priorities
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Synthetic Optimization: Developing efficient, scalable routes with improved regioselectivity.
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Application Testing: Evaluating performance in OPVs, OFETs, and as a ligand in catalysis.
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Toxicological Studies: Assessing ecotoxicology and occupational exposure limits.
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